molecular formula C7H13NO4 B600253 8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)- CAS No. 178231-95-3

8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-

Cat. No. B600253
CAS RN: 178231-95-3
M. Wt: 175.18 g/mol
InChI Key: FXFBVZOJVHCEDO-IECVIRLLSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-” is a specific stereoisomer of this structure .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of “8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-” is C7H13NO4 . The average mass is 175.182 Da and the monoisotopic mass is 175.084457 Da .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 341.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 67.7±6.0 kJ/mol and a flash point of 179.2±18.5 °C . The index of refraction is 1.715, and the molar refractivity is 39.9±0.3 cm3 . The compound has 5 H-bond acceptors, 5 H-bond donors, and no freely rotating bonds .

Scientific Research Applications

  • Enantioselective Synthesis of Tropane Alkaloids : The 8-azabicyclo[3.2.1]octane scaffold is crucial in the synthesis of tropane alkaloids, which are known for their biological activities. Various methodologies focus on stereoselective construction of this structure, including approaches that control stereochemistry directly in the formation of the 8-azabicyclo[3.2.1]octane architecture or via desymmetrization processes starting from achiral tropinone derivatives (S. Rodríguez et al., 2021).

  • Synthesis of Azatropane and its Derivatives : 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) has been efficiently synthesized from pyroglutamic acid. This methodology has been used to create several 3-substituted analogues of azatropane, which were evaluated for their affinity at D2 and 5-HT2A receptors (R. Singh et al., 2007).

  • Molecular Structure and Vibrational Analysis : The molecular structure of 1,4-diazabicyclo[3.2.1]octane, related to the TAN1251 family of alkaloids, has been characterized. This study involved X-ray structural analysis, DFT geometry optimizations, and vibrational analysis, providing insights into the parent framework of the tropane ring system (S. Britvin et al., 2017).

  • Preparation of Ureas Based on the 8-Azabicyclo[3.2.1]octane Scaffold : A library of unsymmetrical ureas based on this scaffold has been prepared, demonstrating the utility of nortropane-8-carbonyl chlorides as key intermediates for high-yield synthesis of corresponding ureas (A. Agarkov & S. Gilbertson, 2008).

Biochemical Analysis

Biochemical Properties

Calystegine B3 interacts with the enzyme Man2C1 . It has been found to be a highly specific inhibitor for Man2C1 among various α-mannosidases prepared from rat liver . This interaction has significant implications for the biochemical reactions involving these enzymes and the biomolecules they interact with .

Cellular Effects

Calystegine B3 has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found that treatment of mammalian-derived cultured cells with this compound resulted in drastic change in both structure and quantity of free oligosaccharides in the cytosol . Moreover, Calystegine B3 has been shown to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions .

Molecular Mechanism

The molecular mechanism of action of Calystegine B3 involves its binding interactions with the enzyme Man2C1 . It acts as a potent inhibitor for Man2C1 activity, affecting the enzyme’s ability to process free oligosaccharides in the cytosol . This results in changes in the structure and quantity of these oligosaccharides, which can have significant effects on cellular function .

Temporal Effects in Laboratory Settings

The effects of Calystegine B3 have been studied over time in laboratory settings . For instance, HeLa cells were treated either with 100 µM SWN or 1 mM Calystegine B3 for 24 hours . The results showed that the compound had a significant impact on the structure and quantity of free oligosaccharides in the cytosol .

Metabolic Pathways

Calystegine B3 is involved in the metabolic pathways related to the processing of free oligosaccharides in the cytosol . It acts as an inhibitor for the enzyme Man2C1, which plays a key role in these pathways .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)- involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of the bicyclic ring system, followed by the introduction of hydroxyl groups at specific positions on the ring system.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium borohydride", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclic ring system", "Step 2: Reduction of the bicyclic ring system using sodium borohydride to form the corresponding diol", "Step 3: Oxidation of the diol using hydrogen peroxide and sulfuric acid to form the corresponding dialdehyde", "Step 4: Reaction of the dialdehyde with sodium nitrite and sodium azide to form the corresponding azide", "Step 5: Reduction of the azide using sodium borohydride to form the corresponding amine", "Step 6: Introduction of hydroxyl groups at specific positions on the ring system using a series of reactions involving sodium hydroxide, hydrochloric acid, and sodium carbonate", "Step 7: Purification of the final product using ethanol and water" ] }

CAS RN

178231-95-3

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1

InChI Key

FXFBVZOJVHCEDO-IECVIRLLSA-N

Isomeric SMILES

C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O

SMILES

C1CC2(C(C(C(C1N2)O)O)O)O

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)O

Origin of Product

United States

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